Hircinol

Beschreibung

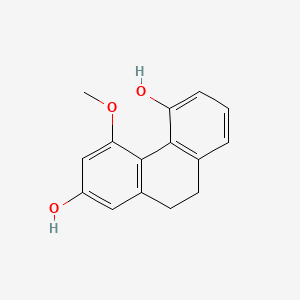

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-9,10-dihydrophenanthrene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-13-8-11(16)7-10-6-5-9-3-2-4-12(17)14(9)15(10)13/h2-4,7-8,16-17H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIPEBBTICXJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(CC2)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331919 | |

| Record name | Hircinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41060-05-3 | |

| Record name | Hircinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41060-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hircinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Hircinol

Primary Botanical Sources of Hircinol Isolation

This compound's isolation has been extensively reported from several botanical sources, particularly within the diverse Orchidaceae family.

This compound was initially isolated in 1963 from Loroglossum hircinum (L.) Rich, also known by its synonym Himantoglossum hircinum (L.) Spreng, a species belonging to the Orchidaceae family. nih.govchem960.com Subsequent research has identified this compound in other members of this family, including the bulbs and roots of Himantoglossum robertianum (Loisel.) P. Delforge. nih.gov It has also been detected alongside loroglossol (B1215561) in Orchis papilionacea L. and Sobralia violocea Linden. nih.gov

The genus Dendrobium is another significant source of this compound. It has been reported in various Dendrobium species, such as Dendrobium draconis, Dendrobium moniliforme, Dendrobium aphyllum, and Dendrobium nobile Lindl. Beyond these, this compound has been found in other orchid taxa, including Flickingeria fimbriata (Bl.) Hawkes, Pholidota articulata Lindl., Pholidota chinensis Lindl., and Liparis japonica (Miq.). nih.gov

While the Orchidaceae family is a primary reservoir, phenanthrenes, including dihydrophenanthrenes like this compound, have also been identified in other plant families. These include Dioscoreaceae (e.g., Dioscorea oppositifolia), Juncaceae, Combretaceae, Annonaceae, Brassicaceae, Cannabinaceae, Lauraceae, and Malpighiaceae. uoa.gr

Within the Dendrobium genus, a comparative analysis across 44 species revealed this compound to be the most widely distributed dihydrophenanthrene. This highlights its prevalence within this significant orchid genus.

Tissue and Organ Localization of this compound within Host Plants

This compound has been specifically isolated from the bulbs and roots of Himantoglossum robertianum. nih.gov Similarly, it has been found in the tuber of Loroglossum hircinum (syn. Himantoglossum hircinum). chem960.com Generally, phenanthrenes are extracted from various plant parts, with tubers, roots, rhizomes, and stems being the most common sources. uoa.gr While less frequent, some related compounds, such as loroglossin, have also been reported in flowers and leaves.

Influence of Environmental Factors on this compound Accumulation in Plants

This compound, as a phytoalexin, is part of a plant's inducible defense system, with its synthesis and accumulation influenced by both biotic and abiotic environmental factors. nih.govchem960.com The levels of these secondary metabolites are significantly affected by environmental conditions, including growing temperature and other environmental constraints. Signaling processes within the plant can trigger primary metabolism, leading to an increased accumulation of secondary metabolites, which serve as a defensive mechanism against various environmental challenges. The specific blend of phytoalexins produced and their accumulation can vary depending on the inducing agent and the particular plant organ affected.

The production of phytoalexins, including this compound, is a direct response of plants to pathogenic fungal infections. nih.govchem960.comnih.gov For instance, this compound, along with orchinol (B1677456) and loroglossol, can be isolated from Loroglossum hircinum following infection. chem960.comnih.gov Specifically, orchinol is known to be isolated from Orchis militaris and Loroglossum hircinum when infected with Rhizoctonia repens. nih.gov Biotic elicitors, which trigger these plant defenses, encompass a range of substances such as complex carbohydrates derived from fungal and plant cell walls, lipids, microbial enzymes, and polypeptides. These phytoalexins play a crucial role in plant resistance against microorganisms, demonstrating both antibacterial and fungistatic activities.

Beyond biotic interactions, phytoalexin synthesis can also be induced by various chemical and physical stimuli, or by exposure to products of microbial and plant metabolism. Abiotic elicitors that can stimulate phytoalexin production include heavy-metal salts, detergents, autoclaved ribonuclease, cold temperatures, and ultraviolet (UV) light. Exposure of plant tissues to stressors such as repeated freezing and thawing, physical wounding, or UV irradiation can similarly induce the synthesis of phytoalexins. Environmental stresses like salinity, drought (water availability), radiation (e.g., UV-B), and fluctuations in temperature significantly impact the content of secondary metabolites. For example, UV irradiation has been shown to enhance the accumulation of phenylpropanoids. Furthermore, plants produce signaling compounds like jasmonic acid and methyl jasmonate in response to various biotic and abiotic stresses, including herbivory and wounding.

Biosynthesis and Metabolic Pathways of Hircinol

Precursor Compounds in Hircinol Biosynthesis (e.g., Phenylpropanoids)

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. wikipedia.orgnih.gov The primary building blocks for the this compound skeleton are derived from both the shikimate and acetate-malonate pathways.

The initial precursor is the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). wikipedia.orgresearchgate.net p-Coumaroyl-CoA serves as a key intermediate. For the specific pathway leading to this compound in orchids, evidence points to the utilization of dihydro-m-coumaroyl-CoA as a direct substrate for the initial condensation step. researchgate.net

The second precursor, malonyl-CoA, is derived from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC). springernature.comnih.gov Three molecules of malonyl-CoA are condensed with one molecule of a p-coumaroyl-CoA derivative to form the polyketide backbone that will ultimately cyclize into the this compound structure. nih.govsemanticscholar.org

| Precursor Compound | Origin Pathway | Role in this compound Biosynthesis |

| L-Phenylalanine | Shikimate Pathway | Primary precursor for the C6-C3 phenylpropanoid unit. |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Key intermediate; activated form of p-coumaric acid. |

| Dihydro-m-coumaroyl-CoA | Phenylpropanoid Pathway | Specific substrate for bibenzyl synthase in the orchid pathway. researchgate.net |

| Malonyl-CoA | Acetate-Malonate Pathway | Provides three C2 units for the formation of the second aromatic ring. |

Key Enzymatic Steps and Intermediates in the Dihydrophenanthrene Pathway

The formation of the 9,10-dihydrophenanthrene (B48381) skeleton of this compound is a multi-step process catalyzed by a series of inducible enzymes. The pathway is activated in response to fungal infection or other elicitors. apsnet.org

The central reaction is the formation of a bibenzyl intermediate. Dihydro-m-coumaroyl-CoA is condensed with three molecules of malonyl-CoA by the enzyme bibenzyl synthase. researchgate.net This reaction forms the bibenzyl scaffold, such as 3,3′,5-trihydroxybibenzyl. apsnet.org Following the formation of the bibenzyl intermediate, an oxidative cyclization reaction occurs, linking the two aromatic rings to create the 9,10-dihydrophenanthrene core structure. Subsequent enzymatic modifications, including hydroxylation and methylation, tailor this core structure to yield this compound.

Stilbene (B7821643) synthase (STS) and bibenzyl synthase (BBS) are type III polyketide synthases that share significant sequence homology and utilize the same substrates to catalyze condensation reactions. nih.govsemanticscholar.org However, they produce structurally different products due to a divergence in the cyclization of the enzyme-bound polyketide intermediate. nih.gov

Stilbene Synthase (STS): This enzyme catalyzes the formation of stilbenes (e.g., resveratrol) by condensing a cinnamoyl-CoA derivative with three malonyl-CoA units, followed by an aldol-type cyclization. nih.govnih.gov

Bibenzyl Synthase (BBS): In orchids, bibenzyl synthase is the key enzyme that directs the pathway toward dihydrophenanthrenes. researchgate.netapsnet.org It catalyzes the formation of a bibenzyl backbone from dihydro-m-coumaroyl-CoA and malonyl-CoA. researchgate.net Fungal infection of orchid tissues leads to a substantial increase in the activity of bibenzyl synthase, highlighting its crucial role in phytoalexin production. researchgate.net

The presence and activity of bibenzyl synthase, rather than stilbene synthase, is a determining factor for the biosynthesis of bibenzyls, which are the direct precursors to dihydrophenanthrenes like this compound in orchids.

Following the formation of the core dihydrophenanthrene skeleton, modification reactions such as O-methylation are essential for the synthesis of this compound. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate.

In the this compound biosynthetic pathway, an OMT is responsible for the specific methylation of a hydroxyl group on the dihydrophenanthrene precursor to form the 4-methoxy group characteristic of this compound. escholarship.orgapsnet.org Like bibenzyl synthase, O-methyltransferase is an inducible enzyme, and its activity increases in response to pathogenic stimuli, indicating coordinate regulation of the pathway. apsnet.org

| Enzyme | Function in this compound Biosynthesis | Substrate(s) | Product |

| Bibenzyl Synthase (BBS) | Catalyzes the formation of the bibenzyl precursor to the dihydrophenanthrene skeleton. researchgate.net | Dihydro-m-coumaroyl-CoA, 3x Malonyl-CoA | 3,3′,5-Trihydroxybibenzyl |

| Cytochrome P450 Monooxygenase | Catalyzes oxidative coupling/cyclization of the bibenzyl intermediate. | Dihydrophenanthrene Precursor | Dihydrophenanthrene skeleton |

| O-Methyltransferase (OMT) | Adds a methyl group to a hydroxyl group on the dihydrophenanthrene core. apsnet.org | Dihydrophenanthrene Precursor, SAM | Methylated dihydrophenanthrene |

Molecular Regulation of this compound Biosynthesis

The production of this compound as a phytoalexin is tightly regulated at the molecular level. Its synthesis is rapidly induced upon perception of pathogen-associated molecular patterns (PAMPs) or other stress signals, ensuring an efficient defense response. researchgate.netnih.gov

The induction of this compound biosynthesis is primarily controlled at the level of gene transcription. researchgate.net Upon stimulation by fungal elicitors, there is a coordinated upregulation of the genes encoding the key enzymes in the pathway, including bibenzyl synthase and O-methyltransferase. apsnet.org This transcriptional activation leads to the de novo synthesis of these enzymes, resulting in a rapid increase in their cellular activity and the subsequent accumulation of this compound. apsnet.org

The regulation of these biosynthetic genes is mediated by various transcription factors (TFs). While the specific TFs controlling the this compound pathway are not fully elucidated, studies on other phytoalexin pathways suggest the involvement of TF families such as WRKY, MYB, and AP2/ERF. nih.govresearchgate.net For example, in Arabidopsis, the WRKY33 transcription factor is a key regulator of camalexin (B168466) biosynthesis and is activated via a MAPK signaling cascade. slideshare.netnih.gov It is plausible that homologous TFs regulate the expression of this compound biosynthetic genes in orchids.

The transcriptional activation of this compound biosynthetic genes is the culmination of complex intracellular signaling cascades initiated by the plant's recognition of a pathogen. researchgate.net

Key signaling events involved in phytoalexin induction include:

MAPK Cascades: Mitogen-activated protein kinase (MAPK) cascades are crucial signaling modules that transduce extracellular stimuli into intracellular responses. nih.govresearchgate.net Pathogen recognition often triggers a phosphorylation cascade involving MPK3 and MPK6, which can then phosphorylate and activate transcription factors responsible for defense gene expression. nih.govnih.gov

Phytohormones: Plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) are central regulators of plant defense responses, including phytoalexin synthesis. nih.govresearchgate.net Cross-talk between these hormonal pathways allows the plant to fine-tune its defense strategy. For instance, JA is often associated with defense against necrotrophic fungi, which are potent inducers of orchid phytoalexins. nih.gov

Reactive Oxygen Species (ROS): The production of ROS, such as hydrogen peroxide (H₂O₂), is one of the earliest responses to pathogen attack. ROS can act as signaling molecules to trigger downstream defense responses, including the activation of MAPK cascades and the induction of phytoalexin biosynthetic genes. researchgate.net

These signaling pathways converge to activate specific transcription factors, which then bind to the promoter regions of genes like bibenzyl synthase, initiating their transcription and launching the rapid production of this compound at the site of infection.

Chemical Synthesis and Structural Modifications of Hircinol

Chemoenzymatic and Total Synthetic Strategies for Hircinol

The structure of this compound was definitively established through chemical synthesis, confirming its identity as 2,5-dihydroxy-4-methoxy-9,10-dihydrophenanthrene. nih.govrsc.orgumich.edu While specific detailed total synthetic routes for this compound are not extensively elaborated in readily available literature, the successful synthesis implies the development of multi-step pathways to construct its unique dihydrophenanthrene core and introduce the characteristic methoxy (B1213986) and hydroxyl functionalities.

Analogous synthetic strategies for related dihydrophenanthrene compounds, such as loroglossol (B1215561) (a co-metabolite of this compound), provide insights into the potential methodologies. The seminal synthetic route for loroglossol, for instance, commenced from 9,10-dihydrophenanthrene (B48381) and involved steps like methoxylation and hydroxylation to achieve the desired substitution pattern. researchgate.net These reactions are crucial for selectively placing oxygen-containing groups onto the aromatic rings of the dihydrophenanthrene scaffold.

Regarding chemoenzymatic strategies, current academic literature does not explicitly detail chemoenzymatic total syntheses for this compound. While chemoenzymatic approaches are utilized for the synthesis of other complex natural products, such as (+)- and (−)-cis-osmundalactone, wikipedia.org and genetically-encoded N-glycan arrays, nih.gov direct application to this compound has not been widely reported. The natural occurrence of this compound as a phytoalexin in plants like Loroglossum hircinum and Dendrobium draconis involves biological biosynthesis pathways, wikipedia.orgchem960.comumich.eduorgsyn.org which are distinct from laboratory-based chemoenzymatic synthetic methodologies.

Synthetic Routes to this compound and Related Dihydrophenanthrene Analogues

The synthesis of this compound, as a 9,10-dihydrophenanthrene, falls under the general strategies for constructing this class of polycyclic aromatic hydrocarbons. Various methods have been developed for the preparation of phenanthrenes and dihydrophenanthrenes, including:

Ring annulation: Formation of new rings onto existing aromatic systems. researchgate.net

Intermolecular and intramolecular cyclization: Reactions that form cyclic structures from open-chain precursors. researchgate.net

Metal-catalyzed rearrangements and cycloisomerizations: Employing transition metals to facilitate complex ring formations. researchgate.netresearch-solution.com

Palladium-catalyzed cyclization of arynes with alkynes: An alternative route for synthesizing phenanthrene (B1679779) and 9,10-disubstituted phenanthrene derivatives. researchgate.net

For related dihydrophenanthrene analogues, efficient and novel methods have been reported. For example, a series of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles can be synthesized via a one-pot multicomponent reaction involving aldehydes, malononitrile, 1-tetralone, and ammonium (B1175870) acetate (B1210297). researchgate.netchromatographyonline.com This approach highlights the versatility of multi-component reactions in constructing complex dihydrophenanthrene scaffolds. The specific substitution pattern of this compound (4-methoxy-9,10-dihydrophenanthrene-2,5-diol) necessitates synthetic routes that precisely control the introduction of methoxy and hydroxyl groups at positions 4, 2, and 5, respectively, on the dihydrophenanthrene framework.

Derivatization Strategies for this compound for Academic Inquiry

Derivatization strategies are crucial in academic inquiry for modifying the chemical and physical properties of compounds, enhancing their analytical detectability, or introducing new functionalities for further synthetic transformations. As a polyphenol, this compound possesses hydroxyl groups that are amenable to various derivatization reactions. Common strategies applied to polyphenols include:

Esterification: Reaction of hydroxyl groups with carboxylic acids or their derivatives to form esters. mdpi.com

Etherification: Formation of ether linkages, often by reaction with alkyl halides or through ring-opening of epoxides. mdpi.com

Alkylation: Introduction of alkyl groups. rsc.org

Acylation: Introduction of acyl groups. rsc.org

Silylation: Introduction of silyl (B83357) groups, often used to increase volatility for gas chromatography analysis. rsc.orgethz.ch

These derivatization reactions can alter properties such as solubility, volatility, and reactivity, which are valuable for academic studies, including structural elucidation, spectroscopic analysis, and the exploration of new chemical properties or biological activities. While specific detailed research findings on the derivatization of this compound itself are not widely documented in the provided information, the general principles and methodologies for derivatizing polyphenols would be directly applicable for academic inquiry into this compound's chemical space.

Regioselective and Stereoselective Approaches in this compound Synthesis

Regioselective Approaches: Regioselectivity, the preferential formation of one positional isomer over others, is a critical consideration in the synthesis of complex molecules like this compound. The synthesis of this compound, with its specific placement of a methoxy group at position 4 and hydroxyl groups at positions 2 and 5 of the 9,10-dihydrophenanthrene core, inherently demands high regiocontrol. Challenges in achieving well-defined regiocontrol elements have been noted in general procedures for dihydrophenanthrene synthesis. researchgate.net Achieving the precise substitution pattern of this compound would require careful selection of reagents and reaction conditions to direct functionalization to the desired carbon atoms on the dihydrophenanthrene scaffold. While specific regioselective strategies for this compound's synthesis are not detailed, general advancements in regioselective synthesis for various organic compounds, such as the formation of specific thiazole (B1198619) or pyrazole (B372694) isomers, umich.edumsu.edursc.org illustrate the importance of controlling reaction pathways to obtain the desired positional isomers.

Stereoselective Approaches: this compound, with its chemical structure defined as 4-methoxy-9,10-dihydrophenanthrene-2,5-diol, does not possess any chiral centers. Therefore, the concept of stereoselective synthesis, which focuses on controlling the formation of specific stereoisomers (enantiomers or diastereomers), is not directly applicable to the synthesis of this compound itself. chem960.comresearchgate.net Stereoselective synthesis is paramount for compounds that contain chiral centers, where different stereoisomers can exhibit distinct biological activities. chem960.com While discussions on stereoselective synthesis are prevalent in organic chemistry for various natural products and their analogues, researchgate.net these approaches would only become relevant for this compound if modifications were made to introduce chiral centers into its structure, leading to the synthesis of chiral dihydrophenanthrene analogues.

Biological Roles and Mechanistic Studies of Hircinol Excluding Clinical Human Data

Hircinol as a Phytoalexin in Plant Defense Mechanisms

Phytoalexins are low-molecular-weight antimicrobial compounds that are synthesized de novo and accumulate rapidly in plants at sites of pathogen infection or in response to stress wikipedia.orgwikidata.orguoa.gr. These compounds serve as toxins to the attacking organisms, inhibiting their growth, disrupting metabolism, or preventing reproduction wikipedia.org. This compound is recognized as a phytoalexin, notably being the second one identified within the Orchidaceae family guidetopharmacology.orgchem960.comnih.gov. Its presence and induction are integral to the plant's inducible defense reactions against various microbial threats wikidata.orgnih.gov.

Antifungal Activity in Orchid-Fungus Interactions

This compound was initially isolated from Loroglossum hircinum (now Himantoglossum hircinum), an orchid species, in response to fungal interactions guidetopharmacology.orgchem960.comnih.gov. Studies have demonstrated its antifungal capabilities against specific fungal species. For instance, this compound exhibited inhibitory activity against Candida lipolytica (BY 17) and Cladosporium cucumerinum chem960.com. When tested at concentrations of 50 ppm and 100 ppm, this compound showed fungal growth inhibition, although it was found to be less effective than orchinol (B1677456), another phytoalexin also isolated from orchids wikipedia.orgguidetopharmacology.orgchem960.comnih.gov. The effectiveness against Candida lipolytica was assessed spectrophotometrically, while inhibition of Cladosporium cucumerinum was evident as light-colored zones on silica (B1680970) gel G plates after 36 hours chem960.com.

Lusianthrin, a compound structurally similar to this compound and orchinol, has also been isolated from orchid seedlings and demonstrated antifungal activity, particularly against nonpathogenic Rhizoctonia spp., which are symbiotic fungi essential for orchid seed germination guidetopharmacology.org. This suggests a broader role for these phenanthrenoids in regulating fungal growth within orchid ecosystems guidetopharmacology.org.

Table 1: Antifungal Activity of this compound and Related Compounds

| Compound | Source Plant (Example) | Fungal Target (Example) | Observed Activity | Comparative Efficacy (vs. Orchinol) |

| This compound | Loroglossum hircinum | Candida lipolytica, Cladosporium cucumerinum | Growth inhibition chem960.com | Less effective wikipedia.orgguidetopharmacology.orgchem960.comnih.gov |

| Orchinol | Orchis militaris, Loroglossum hircinum | Candida lipolytica, Cattleya aurantiaca seedlings | Growth inhibition chem960.com | More effective wikipedia.orgguidetopharmacology.orgchem960.comnih.gov |

| Loroglossol (B1215561) | Loroglossum hircinum | Candida lipolytica | Inactive chem960.com | Inactive chem960.com |

| Lusianthrin | Cypripedium macranthos var. rebunense | Rhizoctonia spp. | Antifungal activity guidetopharmacology.org | Slightly stronger than chrysin (B1683763) guidetopharmacology.org |

Antibacterial Activity in Plant Host Defense Responses

Beyond its antifungal properties, this compound has also demonstrated antibacterial activity, contributing to the plant's defense against bacterial pathogens. Recent research indicates that this compound possesses antimicrobial effects against both Gram-negative and Gram-positive bacterial strains nih.gov. Specifically, studies have shown its effectiveness against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) nih.gov.

This compound has been reported to be highly effective against these bacterial strains, even at relatively low concentrations. Minimal inhibitory concentration (MIC) values for this compound against the tested strains ranged between 3.9 × 10⁻⁴ M and >1.2 × 10⁻³ M. This broad-spectrum antibacterial action underscores its importance as a defensive compound in plants.

Table 2: Antibacterial Activity of this compound

| Target Bacterial Strain | Gram Stain | Minimal Inhibitory Concentration (MIC) Range | Observed Efficacy |

| Escherichia coli | Gram-negative | 3.9 × 10⁻⁴ M to >1.2 × 10⁻³ M | Effective |

| Staphylococcus aureus | Gram-positive | 3.9 × 10⁻⁴ M to >1.2 × 10⁻³ M | Effective |

Contributions to General Plant Immunity and Stress Resistance

The role of this compound as a phytoalexin extends to its broader contributions to general plant immunity and stress resistance. Plant immunity is a complex system involving both constitutive and inducible defense barriers wikidata.orgguidetopharmacology.org. Phytoalexins, including this compound, are crucial components of this inducible defense system, rapidly accumulating in response to microbial attacks or other environmental stressors wikipedia.orgwikidata.orguoa.grnih.gov.

The synthesis of phytoalexins is often significantly enhanced when plants are challenged by parasites or exposed to various elicitors, indicating their involvement in a general defense response against diverse environmental hazards uoa.gr. Plant immune responses are initiated by the recognition of specific molecular patterns, such as microbe-associated molecular patterns (MAMPs) from pathogens or damage-associated molecular patterns (DAMPs) released by the plant itself due to stress. This recognition triggers signaling cascades that culminate in the production of antimicrobial agents, including secondary metabolites like this compound, which bolster the plant's ability to resist infection and stress.

Molecular Mechanisms of this compound's Biological Activities in Cellular Models

Beyond its direct antimicrobial roles in plants, this compound has been investigated for its molecular activities in various cellular models, revealing its potential as an antioxidant and anti-inflammatory agent.

Antioxidant Mechanisms: Reactive Oxygen Species Scavenging and Enzyme Modulation

This compound exhibits antioxidant properties, which are vital for protecting cells from damage caused by reactive oxygen species (ROS). ROS are byproducts of aerobic metabolism and can become toxic at excessive levels, leading to oxidative stress and damage to biological macromolecules.

Studies have shown that this compound, alongside loroglossol, demonstrates in vitro antioxidant and immunostimulatory effects nih.gov. A key mechanism identified for these effects is the modulation of endogenous antioxidant enzymes. Specifically, this compound has been observed to increase the activity of critical ROS-scavenging enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) in polymorphonuclear leukocytes (PMN) nih.gov. These enzymes play a frontline role in neutralizing free radicals and maintaining cellular redox balance, converting highly reactive ROS into less harmful species. The activation and enhancement of these enzymatic defenses by this compound contribute to its protective effects against oxidative stress nih.gov.

Table 3: this compound's Modulation of Antioxidant Enzymes in Cellular Models

| Enzyme | Role in Antioxidant Defense | Effect of this compound (in PMN) |

| Superoxide Dismutase (SOD) | Converts superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂) | Increased activity nih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide (H₂O₂) into water and oxygen | Increased activity nih.gov |

| Glutathione S-transferase (GST) | Detoxifies electrophilic compounds and plays a role in oxidative stress response nih.gov | Increased activity nih.gov |

Anti-Inflammatory Effects: Molecular Pathways and Targets in In Vitro Systems

Research suggests that this compound may possess anti-inflammatory properties. While detailed molecular pathways specifically for this compound's anti-inflammatory effects are still being elucidated, its ability to protect cells from damage and reduce inflammation has been noted.

In general, plant-derived compounds with anti-inflammatory activities often exert their effects by modulating key molecular pathways involved in inflammatory responses in in vitro cellular systems. These pathways commonly include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and various mitogen-activated protein kinase (MAPK) pathways, such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 MAPK. Inhibition or modulation of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines (e.g., IL-1β, IL-6, TNF-α). The observed immunostimulatory effects of this compound in cellular models, alongside its antioxidant activity, further support its potential in modulating inflammatory processes nih.gov.

This compound, a phenanthrene (B1679779) phytoalexin primarily found in orchids, plays a crucial role in plant defense mechanisms. It exhibits significant antifungal activity, particularly against Candida lipolytica and Cladosporium cucumerinum, and broad-spectrum antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its contribution to plant immunity extends to its role in general stress resistance, where its synthesis is induced upon pathogen challenge. In cellular models, this compound demonstrates antioxidant properties by enhancing the activity of key reactive oxygen species-scavenging enzymes such as superoxide dismutase, catalase, and glutathione S-transferase. Furthermore, preliminary studies suggest its potential for anti-inflammatory effects, likely through the modulation of cellular signaling pathways. These multifaceted biological activities highlight this compound as a compound of significant scientific interest in the realm of natural product chemistry and plant defense.

Analytical Methodologies for Hircinol Research

Advanced Extraction and Purification Protocols for Hircinol from Plant Matrices

The initial step in this compound research involves its efficient extraction from plant materials, followed by purification to isolate the compound from co-existing metabolites. Common extraction procedures for medicinal plants include maceration, digestion, decoction, infusion, percolation, Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction nih.gov. The choice of solvent is critical and depends on the polarity of the target compound. For this compound, which is a phenolic compound, solvents like methanol (B129727) and chloroform (B151607) have been used in its isolation escholarship.org. Methanol extracts are particularly effective for flavonoids and phenolic acids researchgate.net.

After extraction, purification is essential to obtain this compound in a pure form for further analysis. This often involves a combination of chromatographic techniques. For instance, column chromatography (CC) with silica (B1680970) gel as a stationary phase and mixtures of solvents like cyclohexane, ethyl acetate (B1210297) (EtOAc), and methanol (MeOH) in increasing polarity order can be employed for purification mdpi.com. Crystallization has also been reported as an easy and fast method for purifying pure compounds from plant extracts acs.org.

Chromatographic Separation Techniques for this compound Profiling

Chromatography plays a pivotal role in separating this compound from complex plant extracts, enabling its profiling and subsequent characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of components in liquid-soluble materials ijrpr.com. For phenolic compounds like this compound, reversed-phase HPLC is commonly employed. Method development for HPLC involves optimizing parameters such as sample pretreatment, mobile phase selection, column selection, and detector selection ijrpr.com.

While specific HPLC method details for this compound are not extensively detailed in the provided snippets, general principles apply. For instance, C18 reversed-phase columns are frequently used nih.gov. Mobile phases typically consist of a mixture of water and an organic solvent such as methanol or acetonitrile, often with modifiers like formic acid to improve peak shape and separation of phenolic compounds researchgate.netmdpi.com. Detection is commonly achieved using UV-Vis or photodiode array (PDA) detectors, given that this compound has a UV absorption escholarship.orgacs.orgnih.gov. Mass spectrometry (MS) detection coupled with HPLC (LC-MS) is also a highly sensitive and versatile approach for analyzing polar molecules chromatographyonline.commdpi.com.

Method validation is crucial to ensure the reliability and suitability of an HPLC method for its intended purpose. Key validation parameters include selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) nih.govresearchgate.net. A reliable and suitable HPLC method was developed for the well-resolved chromatogram of compounds, and the proposed method was successfully applied to the detection and quantification of compounds, demonstrating good linearity acs.org.

Thin-Layer Chromatography (TLC) in this compound Analysis

Thin-Layer Chromatography (TLC) serves as a cost-effective and rapid technique for the preliminary screening, qualitative analysis, and initial separation of compounds like this compound from plant extracts escholarship.orgnih.govresearchgate.net. In the analysis of this compound, silica gel G plates have been used as the stationary phase escholarship.org. A common mobile phase for this compound and related phytoalexins is a mixture of methanol and chloroform (1:49) escholarship.org.

Visualization of separated compounds on TLC plates is typically achieved by spraying with a reagent, such as concentrated H2SO4-95% EtOH (1:19), followed by heating escholarship.org. Under these conditions, this compound exhibits an Rf value of 0.45 and appears light green under fluorescent light and dark blue under UV light escholarship.org. TLC is also used for preparative purposes (prep-TLC) to recover pure compounds mdpi.com. Despite its lower resolution and reproducibility compared to HPLC, TLC remains valuable for initial assessments and guiding further purification steps ub.edu.

Spectroscopic Characterization of this compound and its Metabolites

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed chemical structure of this compound and its potential metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information by analyzing the magnetic properties of atomic nuclei within a molecule escholarship.orghmdb.cabmrb.io. For this compound, NMR data have been crucial in establishing its structure as 2,5-dihydroxy-4-methoxy-9,10-dihydrophenanthrene escholarship.orgresearchgate.net. NMR spectra are typically determined in deuterated solvents like CDCl3 escholarship.org.

1H-NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms. For this compound, 1H-NMR spectra reveal characteristic resonances for aromatic protons and methylene (B1212753) protons of the dihydrophenanthrene skeleton escholarship.orgmdpi.comresearchgate.net. For instance, aromatic protons typically resonate between 6.4 and 7.2 δ, while methylene protons appear around 2.6-2.7 δ escholarship.orgmdpi.com. The absence of a low-field resonance at 8.18 δ, characteristic of orchinol (B1677456), indicates substitution at C-4 and C-5 in this compound escholarship.org.

13C-NMR Spectroscopy: This provides insights into the carbon backbone of the molecule, with each unique carbon atom giving a distinct signal researchgate.net.

2D-NMR Spectroscopy (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR techniques are vital for confirming connectivity and spatial relationships between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates proton and directly attached carbon signals, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations over two or three bonds, aiding in assigning quaternary carbons and establishing long-range connectivities mdpi.comresearchgate.net. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity between protons, which can confirm the relative positions of substituents mdpi.com. The combined use of 1D and 2D-NMR spectroscopy, coupled with MS/MS, is a powerful approach for investigating plant extracts researchgate.net.

Mass Spectrometry (MS, LC-MS, HRMS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical method used for determining molecular weight and obtaining fragmentation patterns, which are critical for structural elucidation and quantification of compounds escholarship.orgnih.govmdpi.com.

MS: Electron ionization (EI) MS at 70 eV has been used for this compound, where variations down to 20 eV had little effect on the spectra escholarship.org. The fragmentation pattern of this compound shows a significant peak at m/e = 137, which is consistent with its proposed structures and helps eliminate other isomeric possibilities escholarship.org.

LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is particularly advantageous for analyzing complex mixtures, as it combines the separation power of LC with the high sensitivity and structural information of MS nih.govmdpi.com. LC-MS/MS spectrometric studies, combined with NMR, have been used to investigate methanolic extracts researchgate.net.

HRMS/MS (High-Resolution Tandem Mass Spectrometry): High-resolution mass spectrometry provides accurate mass measurements, which can determine the elemental composition of a compound mdpi.com. Tandem mass spectrometry (MS/MS or MSn) involves multiple fragmentation steps, yielding more detailed structural information by breaking down precursor ions into product ions mdpi.commdpi.com. This is particularly useful for identifying this compound and its metabolites and confirming their structures mdpi.com. Electrospray ionization (ESI) in both positive and negative modes is commonly used in LC-MS/MS for the analysis of natural products mdpi.commdpi.com.

Quantitative Analytical Methods for this compound in Biological Samples

Quantitative analysis of this compound in biological samples necessitates robust and sensitive methodologies capable of isolating and measuring the compound within complex matrices. Common challenges in bioanalytical work include the low concentrations of metabolites, the large number of samples in studies, and the wide dynamic concentration range of analytes uab.edu. Effective sample preparation is a crucial initial step to remove interfering compounds from biological matrices. Techniques such as protein precipitation (PP), liquid-liquid extraction (LLE), and solid phase extraction (SPE) are frequently employed for this purpose uab.edu.

Chromatographic techniques coupled with highly sensitive detectors are the cornerstone of quantitative analysis for this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely utilized for detecting and measuring compounds in biological materials cdc.gov. When unequivocal identification and precise quantification are required, mass spectrometry (MS) is often coupled with these chromatographic methods, leading to techniques like LC-MS and GC-MS cdc.govmdpi.comresearchgate.netnih.govmdpi.comrroij.com.

For instance, LC coupled with tandem mass spectrometric detectors (LC-MS/MS) is predominantly used for the quantification of compounds in biological samples due to its sensitivity and selectivity rroij.com. The choice of ionization mode (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)) and chromatographic parameters (e.g., column type, mobile phase composition) are critical considerations for optimal analysis uab.edunih.gov. The use of stable isotopically labeled internal standards is highly recommended in quantitative analysis to ensure accuracy and precision, especially when dealing with low concentrations and matrix effects uab.edu.

Research findings indicate that this compound (PubChem CID: 442705) has been identified and quantified in various biological samples, particularly plant extracts. For example, in studies on Dendrobium officinale, this compound was among the identified metabolites, with its content varying based on different cultivation strategies nih.govnih.gov. The structural elucidation of this compound and related compounds often involves nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, alongside two-dimensional spectra colab.wsescholarship.org.

An example of analytical parameters for this compound identification and quantification in plant extracts is provided in studies utilizing UPLC-ESI-MS/MS, where specific retention times and mass-to-charge ratios are observed nih.gov.

| Analytical Technique | Application in this compound Research | Key Features | References |

|---|---|---|---|

| HPLC-MS/MS (e.g., UPLC-ESI-MS/MS) | Identification and quantification of this compound in plant extracts and biological samples. | High sensitivity, selectivity, accurate mass measurement, tandem mass spectrometry for structural confirmation. | mdpi.comresearchgate.netnih.govmdpi.comrroij.comcolab.ws |

| GC-MS | Analysis of volatile or derivatized this compound in biological samples. | Separation of complex mixtures, identification via mass spectral libraries. | cdc.govcolab.wsnih.gov |

| NMR Spectroscopy (1H-NMR, 13C-NMR, 2D NMR) | Structural elucidation and confirmation of this compound. | Provides detailed structural information, including connectivity and functional groups. | colab.wsescholarship.orgnih.gov |

Metabolomics and Chemometrics Approaches in this compound Studies

Metabolomics, the comprehensive study of small molecules (metabolites) within biological systems, is a powerful approach for gaining insights into cellular processes, biofluids, and organisms colab.wsnih.gov. When applied to this compound research, metabolomics can reveal its presence, abundance, and metabolic pathways in various biological contexts, such as plant responses to environmental factors or infections. Untargeted metabolomics studies, often employing combined GC-MS and LC-MS techniques, allow for the identification and quantification of hundreds to thousands of metabolites in biological fluids or tissue samples colab.ws.

Chemometrics involves the application of statistical and mathematical methods to chemical data, allowing for the extraction of valuable information from complex datasets generated in metabolomic studies colab.wsnih.gov. These methods are essential for processing the large volumes of data, identifying discriminating features, and revealing patterns that might not be apparent through univariate analysis nih.gov.

In this compound studies, metabolomics and chemometrics have been instrumental in:

Discriminating between samples: Molecular networking and chemometric methods are used to differentiate ions that distinguish, for example, healthy and fungal-infected plant samples researchgate.net. This has been applied to Orchidaceae species, where this compound is found, to understand their metabolic responses to microbial attacks researchgate.netmdpi.com.

Identifying key metabolites: Metabolomic profiling can lead to the rapid annotation of numerous metabolites, including polyphenols like stilbenoids (which include this compound and Orchinol), flavonoids, and phenolic acids researchgate.netmdpi.com.

Assessing metabolic dynamics: These approaches can evaluate the dynamic changes in metabolite synthesis, such as the production of stilbenoids in fungal-infected plants researchgate.netmdpi.com.

Linking metabolites to biological activities: By correlating metabolite profiles with observed biological effects, researchers can infer the association of specific constituents, like this compound, with biochemical responses researchgate.net.

Common chemometric methods applied in metabolomics include:

Multivariate statistical methods: These are used to handle complex data and search for discriminating features between different sample sets (e.g., healthy vs. diseased) nih.gov.

Pattern-recognition programs: These help in identifying inherent patterns within the metabolomics data nih.gov.

Principal Component Analysis (PCA): A dimensionality reduction technique used to visualize data patterns and identify major sources of variation univpm.it.

Discriminant Analysis (DA): A classification technique used to find linear combinations of features that characterize or separate two or more classes of objects or events univpm.it.

Cluster Analysis (CA): A technique used to group a set of objects in such a way that objects in the same group (cluster) are more similar to each other than to those in other groups univpm.it.

For instance, in studies investigating the impact of different cultivation strategies on Dendrobium officinale, metabolomic analysis combined with pathway enrichment analysis revealed significant changes in various metabolic pathways, including those related to secondary metabolite synthesis, where this compound is a key compound nih.gov. The application of near-infrared (NIR) spectroscopy combined with chemometrics has also been explored for rapid and accurate determination of antioxidant properties in Dendrobium officinale, demonstrating the utility of these integrated approaches in quality control and research dntb.gov.ua.

| Approach | Application in this compound Studies | Benefits | References |

|---|---|---|---|

| Metabolomics (LC-MS/MS, GC-MS based) | Global profiling of metabolites, identification of this compound and related compounds, understanding metabolic pathways. | Comprehensive view of metabolic changes, discovery of novel biologically active molecules, insights into biological responses. | researchgate.netnih.govmdpi.comnih.govcolab.wsnih.gov |

| Chemometrics (PCA, DA, CA) | Data processing, pattern recognition, discrimination between sample groups, correlation of metabolites with biological activities. | Extracts valuable information from complex datasets, identifies subtle differences, aids in classification and prediction. | researchgate.netcolab.wsnih.govunivpm.itdntb.gov.ua |

Future Research Trajectories and Academic Applications of Hircinol

Exploration of Undiscovered Biological Functions and Ecological Roles of Hircinol

While this compound is recognized as a phytoalexin, playing a crucial role in plant defense against pathogens, its full spectrum of biological functions and ecological roles remains largely unexplored encyclopedia.pubannualreviews.org. Future research should investigate its potential involvement in broader plant-microbe interactions, including symbiotic relationships, or its influence on soil microbial communities. Given its antioxidant properties, studies could delve into its role in mitigating various abiotic stresses, such as drought, heavy metal toxicity, or extreme temperatures, contributing to plant resilience researchgate.netnih.gov. Furthermore, its impact on plant-herbivore interactions, potentially acting as a deterrent or signaling molecule, warrants detailed examination within the context of chemical ecology annualreviews.orggre.ac.uk. Understanding these undiscovered functions could reveal this compound's broader significance in ecosystem dynamics and plant adaptation.

Advancements in Biosynthetic Engineering for this compound Production

The natural abundance of this compound can be limited, prompting research into advanced biosynthetic engineering strategies for its sustainable and efficient production. This compound's biosynthesis involves enzymes like bibenzyl synthase (BBS), which catalyzes the condensation of m-hydroxyphenylpropionyl-CoA with malonyl-CoA, followed by O-methylation and oxidation nih.gov. Future work could focus on identifying and characterizing all enzymes involved in the complete this compound biosynthetic pathway. This foundational knowledge would enable metabolic engineering efforts in native plant hosts to enhance this compound accumulation or in heterologous systems, such as yeast or bacteria, for scalable and controlled production uv.mx. Such advancements could involve optimizing gene expression, introducing rate-limiting enzymes, or diverting metabolic flux towards this compound synthesis, thereby providing a more reliable and cost-effective source for academic and potential industrial applications.

Development of Novel Synthetic Routes for this compound Analogues with Enhanced Specificity

The development of novel synthetic routes for this compound and its analogues is a critical area for future research, aiming to create compounds with enhanced specificity and potency for particular biological targets rsc.orgacs.org. Given this compound's dihydrophenanthrene structure, synthetic chemists can explore various modifications to its core scaffold or functional groups. This could involve structure-activity relationship (SAR) studies to identify key pharmacophores responsible for its antioxidant, antimicrobial, or antiproliferative activities. Novel synthetic methodologies, including divergent total synthesis or function-oriented synthesis, could be employed to generate libraries of this compound analogues rsc.org. These analogues might exhibit improved bioavailability, reduced off-target effects, or novel mechanisms of action, opening doors for their application in targeted biological investigations or as scaffolds for drug discovery.

Application of this compound as a Chemical Probe in Cell Biology and Enzymology

This compound's known biological activities, such as its antiproliferative and proapoptotic effects on gastric cancer cell lines and its influence on antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST), highlight its potential as a valuable chemical probe researchgate.netnih.gov. In cell biology, this compound could be utilized to dissect specific cellular pathways involved in cell proliferation, apoptosis, or oxidative stress responses nih.govbakerlab.org. For instance, this compound-conjugated fluorescent probes could be designed to visualize its cellular localization or its interactions with specific proteins or organelles, such as the endoplasmic reticulum rsc.org. In enzymology, this compound could serve as a tool to further characterize the mechanisms of action of the antioxidant enzymes it modulates or to identify novel enzymatic targets within cellular defense systems thermofisher.comnih.gov. This application would provide deeper insights into fundamental biological processes and potential therapeutic targets.

Integration of this compound Research with Broader Plant Science and Chemical Ecology Initiatives

Research on this compound offers significant opportunities for integration with broader initiatives in plant science and chemical ecology. As a plant-derived phytoalexin, studying this compound can contribute to a comprehensive understanding of plant defense mechanisms and their evolution encyclopedia.pubannualreviews.organnualreviews.org. This includes investigating how this compound production is regulated in response to environmental cues and biotic stresses, and how its presence influences the composition and dynamics of plant-associated microbial communities mpg.de. In chemical ecology, this compound research can shed light on the intricate chemical communication networks between plants and their environment, including interactions with pollinators, herbivores, and other plants gre.ac.ukicipe.orgmdpi.com. The insights gained from this compound studies could inform sustainable agricultural practices, such as developing natural resistance strategies in crops or designing eco-friendly biopesticides. Furthermore, understanding this compound's ecological role can contribute to conservation efforts, particularly for the orchid species from which it is derived, by highlighting the importance of their unique chemical profiles nih.gov.

Q & A

Q. Table 1. Key Biosynthesis Pathways for this compound in Dioscorea

| Pathway Type | Precursor | Key Enzymes | Fungal Induction Effect |

|---|---|---|---|

| Dihydro-m-Coumaric Acid Route | Dihydro-m-coumaric acid | Bibenzyl synthase, O-methyltransferase | +40% yield |

| Resveratrol Route | trans-Cinnamic acid | Stilbene synthase | No significant change |

Literature Review and Ethical Considerations

Q. How should researchers conduct a systematic review on this compound’s mechanisms of action?

- Methodological Answer :

- Search Strategy : Use databases (PubMed, EMBASE) with terms: “this compound” AND (“antifungal” OR “anti-inflammatory”). Apply MeSH terms (e.g., “Plant Extracts/pharmacology”) and filter for studies post-2010 .

- Quality Assessment : Use GRADE criteria to evaluate bias in in vivo studies (e.g., blinding, sample size) .

Q. What ethical considerations apply when studying this compound’s effects on human cell lines?

- Methodological Answer :

- Informed Consent : For primary human cells, obtain IRB approval and document donor consent .

- Data Integrity : Avoid “cherry-picking” data; pre-register hypotheses on platforms like OSF .

Key Resources for Further Study

- Experimental Protocols : NIH Guidelines for Reporting Preclinical Research .

- Data Repositories : Zenodo, ChEMBL for bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.